3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-1-[2-(trifluoromethyl)phenyl]urea
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Description
The compound is a urea derivative, which contains a pyridazine ring and a phenyl ring. Urea derivatives are often used in medicinal chemistry due to their versatile biological activities . The pyridazine ring is a less common heterocycle but has been found in some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, and the phenyl ring, a six-membered ring with six carbon atoms . The trifluoromethyl group would add electronegativity to the molecule.Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the urea group might participate in condensation reactions, and the phenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s stability and lipophilicity .Safety and Hazards
Properties
IUPAC Name |
1-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)16-9-4-5-10-18(16)26-20(30)25-13-6-14-28-19(29)12-11-17(27-28)15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXMZSRPGQPOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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